molecular formula C23H24N4O3 B15102599 N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B15102599
M. Wt: 404.5 g/mol
InChI Key: WQPFFTYXFFMPQJ-UHFFFAOYSA-N
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Description

N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a piperazine carboxamide derivative featuring a phenylpiperazine core linked to a para-substituted phenyl group. The para-substituent is a carbamoyl moiety bearing a furan-2-ylmethyl group. This structure combines the rigidity of the piperazine ring with the aromaticity of phenyl and furan groups, which may influence its physicochemical properties and biological interactions. Piperazine carboxamides are widely explored in medicinal chemistry due to their pharmacokinetic tunability, such as improved solubility and bioavailability, while the furan group may contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-(furan-2-ylmethylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C23H24N4O3/c28-22(24-17-21-7-4-16-30-21)18-8-10-19(11-9-18)25-23(29)27-14-12-26(13-15-27)20-5-2-1-3-6-20/h1-11,16H,12-15,17H2,(H,24,28)(H,25,29)

InChI Key

WQPFFTYXFFMPQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl carbamoyl intermediate: This step involves the reaction of furan-2-ylmethylamine with a suitable carbamoyl chloride under basic conditions.

    Coupling with 4-phenylpiperazine: The intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in research to understand its interactions with biological targets.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety are believed to play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Halogenated Derivatives ()

Compounds with halogen substituents (e.g., fluoro, chloro) on the phenyl ring exhibit distinct physical properties. For example:

Compound (ID) Substituent Position Yield (%) Melting Point (°C)
A2 (3-fluorophenyl) meta-F 52.2 189.5–192.1
A3 (4-fluorophenyl) para-F 57.3 196.5–197.8
A4 (2-chlorophenyl) ortho-Cl 45.2 197.9–199.6
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide para-Cl 79 (synthesis yield) Not reported
  • Key Observations :
    • Para-substituted derivatives (e.g., A3) generally show higher yields and melting points than ortho/meta analogs, likely due to reduced steric hindrance and enhanced crystallinity.
    • Chloro substituents (A4, A5, A6) exhibit lower yields compared to fluoro analogs, possibly due to steric or electronic effects during synthesis .
Heterocyclic Substituents ()
  • 4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide (): The pyrrolidine carbonyl group introduces a bulky, flexible substituent, which may enhance solubility but reduce membrane permeability compared to the furan-2-ylmethyl group in the target compound.
  • 4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide (): Replacing the phenylpiperazine with a furan-carbonyl group alters electronic properties (electron-withdrawing effect) and may influence binding affinity in biological systems.

Modifications to the Piperazine Core

  • The crystal structure reveals a chair conformation with intermolecular N–H⋯O hydrogen bonding, which may stabilize the solid-state structure .
  • 4-(thiophen-2-yl) derivatives (): Thiophene-containing analogs (e.g., 4-(thiophen-2-yl)-N-(2-phenylethyl)piperazine-1-carbothioamide) exhibit increased lipophilicity compared to furan analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Carboxamide Linker Variations

  • N-[2-(3-fluorophenyl)ethyl]-2-(4-phenylpiperazine-1-carbonylamino)acetamide (): The addition of a fluorophenyl ethyl group introduces a hydrophobic side chain, which may enhance receptor binding through van der Waals interactions.
  • Imatinib mesylate-related substances (): These compounds demonstrate the pharmaceutical relevance of piperazine carboxamides, particularly in kinase inhibition. Structural variations in the carboxamide linker (e.g., pyrimidine or pyridine substitutions) highlight the importance of electronic complementarity in target engagement .

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